molecular formula C24H28N6OS B2879343 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 954023-46-2

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2879343
CAS No.: 954023-46-2
M. Wt: 448.59
InChI Key: ALLXUERYSUZSDI-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a potent and selective investigational inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, playing a central role in the development, differentiation, and survival of B-cells. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this compound irreversibly inhibits its activity, thereby disrupting downstream signaling. This mechanism makes it a valuable pharmacological tool for researching B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis. The core pyrazolopyrimidine scaffold is a well-established privileged structure in kinase inhibitor design, contributing to high affinity and selectivity. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. All research must be conducted in accordance with local and federal regulations. The chemical structure has the CAS number 2411187-27-6 and a molecular formula of C28H33N7OS. For detailed handling, storage, and safety information, please refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-16(2)14-26-22-20-15-27-30(23(20)29-24(28-22)32-3)12-11-25-21(31)13-18-9-6-8-17-7-4-5-10-19(17)18/h4-10,15-16H,11-14H2,1-3H3,(H,25,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLXUERYSUZSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H30N6OS
  • Molecular Weight : 426.6 g/mol
  • CAS Number : 954023-52-0

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit various kinases involved in cancer progression.
  • Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development in cancer therapy.

Enzyme Inhibition

In vitro assays have demonstrated that this compound effectively inhibits enzymes such as dihydrofolate reductase (DHFR). This inhibition leads to decreased levels of NADPH and subsequent destabilization of DHFR, which is critical for nucleotide synthesis and cell proliferation .

Target Enzyme Inhibition Type IC50 Value (µM)
Dihydrofolate ReductaseCompetitive5.0
RET KinaseNon-competitive10.2

Study 1: Antiproliferative Activity

A study published in 2023 investigated the antiproliferative effects of the compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM across different cell types .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how the compound interacts with DHFR. The findings suggested that the compound not only inhibits enzyme activity but also alters cellular redox states by reducing NADP levels, leading to increased oxidative stress in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis methods, and physicochemical properties, referencing compounds from the provided evidence (e.g., triazole-linked acetamides) .

Structural Comparison

Feature Target Compound Evidence Compounds (6a-m, 7a-m)
Core Structure Pyrazolo[3,4-d]pyrimidine (bicyclic, nitrogen-rich) 1,2,3-Triazole (monocyclic, three nitrogen atoms)
Key Substituents Isobutylamino, methylthio, naphthalen-1-yl acetamide Nitrophenyl, naphthalen-1-yloxy methyl, acetamide
Planarity High (fused bicyclic system) Moderate (flexible triazole linker)
Electronic Profile Electron-rich (methylthio, amino groups) Electron-deficient (nitro groups in 6b, 6c)

Physicochemical Properties

Property Target Compound 6b (Nitro-substituted analog)
IR Spectroscopy Expected: N–H (3260–3300 cm⁻¹), C=S (650–700 cm⁻¹) Observed: N–H (3292 cm⁻¹), C=O (1682 cm⁻¹), NO₂ (1504 cm⁻¹)
1H NMR Anticipated: Pyrazole protons (δ 7.5–8.5), ethyl linker (δ 3.5–4.5) Observed: Triazole proton (δ 8.36), nitro aromatic protons (δ 8.61)
Lipophilicity High (isobutylamino, methylthio) Moderate (polar nitro groups reduce logP)

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